1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane
Overview
Description
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is a chemical compound with the molecular formula C36H44P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane typically involves the reaction of 1,4-dibromobutane with bis(3,5-dimethylphenyl)phosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in the formation of phosphine oxides, while substitution reactions yield various substituted phosphine derivatives .
Scientific Research Applications
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound is used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Similar in structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
1,5-Bis(diphenylphosphino)pentane: Similar in structure but with an additional methylene group in the backbone.
Uniqueness
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane is unique due to the presence of 3,5-dimethylphenyl groups, which provide steric hindrance and electronic effects that can influence the reactivity and selectivity of the metal complexes it forms. This makes it particularly useful in certain catalytic applications where these properties are advantageous .
Properties
IUPAC Name |
4-bis(3,5-dimethylphenyl)phosphanylbutyl-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44P2/c1-25-13-26(2)18-33(17-25)37(34-19-27(3)14-28(4)20-34)11-9-10-12-38(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCSNOMEQKYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CCCCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400569 | |
Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-37-5 | |
Record name | 1,4-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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